molecular formula C13H15NS B2466709 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine CAS No. 106670-25-1

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine

Cat. No.: B2466709
CAS No.: 106670-25-1
M. Wt: 217.33
InChI Key: YSIYYYWNPCHYKN-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

The compound’s geometry is influenced by its distinct functional groups:

  • C-S Bond : The sulfanyl linkage exhibits a bond length of 1.82–1.83 Å , typical for thioether groups in analogous sulfur-containing molecules.
  • Naphthalene Ring : The planar aromatic system maintains C-C bond lengths of 1.38–1.41 Å , consistent with delocalized π-electrons.
  • Ethanamine Chain : The -CH2-CH2-NH2 group adopts a gauche conformation due to steric hindrance between the naphthalene and ethylamine moieties.

Dihedral Angles and Steric Effects

The naphthalene ring and ethanamine chain are oriented at a dihedral angle of ~80–85° , minimizing steric clashes. This arrangement is analogous to related naphthyl-thioether systems, where bulky aromatic groups adopt near-perpendicular orientations to flexible chains.

Crystallographic Data and Solid-State Arrangement

Packing Interactions

While explicit crystallographic data for this compound are unavailable, structural analogs provide insights:

  • π-π Stacking : Naphthalene rings may stack in layered motifs, stabilized by van der Waals interactions (e.g., 3.3–3.5 Å interplanar distances).
  • C-H···π Interactions : The ethylamine’s hydrogens may engage in weak hydrogen bonds with aromatic π-systems, forming extended networks.

Comparative Solid-State Behavior

Feature This Compound Analogous Thioethers
Dominant Interaction π-π stacking Hydrogen bonding (if acidic)
Dimerization Unlikely Possible (e.g., thioureas)
Packing Density Moderate High (crystalline thiadiazoles)

Comparative Structural Analysis with Naphthalene-Based Thioether Analogues

Functional Group Variability

Compound Key Structural Feature Bond Length (C-S) Aromatic Ring Orientation
This compound Ethylamine chain + naphthalene 1.82–1.83 Å Perpendicular (gauche)
2-(1-Naphthyl)ethylamine hydrochloride Direct naphthyl-ethylamine linkage N/A Planar (no sulfanyl)
(S)-(+)-1-(1-Naphthyl)thienylmethylene ethylamine Imine linkage + thiophene 1.82–1.85 Å Coplanar (5.1° dihedral)

Electronic and Conformational Differences

  • Electron Delocalization : The absence of conjugated double bonds (unlike imines or thioureas) results in localized bonding at the sulfanyl group.
  • Conformational Rigidity : Naphthalene’s rigidity contrasts with the flexible ethylamine chain, enabling dynamic conformational changes in solution.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIYYYWNPCHYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of naphthalene-1-methanethiol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound can interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Anticancer Activity

A study highlighted the synthesis of Mannich bases, which include compounds similar to 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine. These bases have shown promising cytotoxic activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis in malignant cells while sparing healthy cells .

CompoundActivityReference
This compoundAnticancer
Mannich BasesCytotoxic

Biological Research

Biological Interactions
The compound's sulfanyl group allows it to form covalent bonds with thiol groups in proteins, potentially altering their functions. This characteristic makes it a valuable tool for studying protein interactions and functions in biological systems.

Case Study: Protein Interaction

Research has demonstrated that compounds containing sulfanyl groups can effectively modify the activity of enzymes by forming stable adducts. This property is crucial for understanding enzyme mechanisms and developing inhibitors.

ApplicationDescription
Protein ModificationAlters enzyme activity through covalent bonding
Enzyme InhibitionPotential development of enzyme inhibitors

Industrial Applications

Material Development
In addition to its biological applications, this compound serves as a building block in synthesizing more complex molecules used in various industrial processes.

Case Study: Polymer Synthesis

The compound has been utilized in the synthesis of polymers where it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials. Its unique structure contributes to the development of materials with tailored functionalities .

ApplicationMaterial TypeEffect
Cross-linking AgentPolymersImproved mechanical properties

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The naphthalene ring may also interact with hydrophobic regions of biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Naphthalen-2-ylmethyl)sulfanyl]ethan-1-amine
  • 2-[(Phenylmethyl)sulfanyl]ethan-1-amine
  • 2-[(Benzylsulfanyl)ethan-1-amine

Uniqueness

2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties.

Biological Activity

The compound 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine is a sulfur-containing organic molecule with potential biological activities. It is structurally characterized by a naphthalene moiety linked through a sulfanyl group to an ethanamine backbone. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of This compound typically involves the reaction of naphthalene derivatives with sulfanyl reagents, followed by amination processes. The compound can be utilized as a building block in organic synthesis due to its reactive functional groups.

Biological Activity Overview

Research indicates that This compound exhibits several biological activities including:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes, making it a candidate for therapeutic applications in diseases where enzyme dysregulation is a factor.
  • Antitumor Activity: Preliminary studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines, although detailed IC50 values are not extensively documented .

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes involved in cellular pathways. The binding affinity and selectivity towards these targets can vary based on structural modifications and the presence of other functional groups.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of This compound :

  • Antitumor Studies:
    • A study indicated that compounds with similar naphthalene structures showed significant cytotoxicity against various cancer cell lines, including A549 and HeLa cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Enzyme Interaction:
    • Research demonstrated that related compounds exhibited inhibitory effects on key metabolic enzymes, suggesting that This compound could similarly modulate enzyme activity, potentially affecting metabolic disorders .

Comparative Analysis

To provide a clearer understanding of the biological activity of This compound , a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological ActivityIC50 (µg/mL)
Compound ANaphthaleneAntitumor1.61
Compound BThiazoleEnzyme Inhibition0.5
2-[Naphthalen...NaphthalenesulfanylPotential Antitumor/InhibitionTBD

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with This compound . Potential areas for investigation include:

  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies: Detailed exploration of molecular interactions at the cellular level.

Q & A

Q. What are the established synthetic routes for 2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine, and how can purity be optimized?

The synthesis typically involves alkylation or condensation reactions . A common approach is reacting 1-naphthalenemethyl thiol with a bromo- or chloro-substituted ethanamine derivative in the presence of a base (e.g., NaOH or KOH) to facilitate nucleophilic substitution. For example:

  • Step 1 : React 1-naphthalenemethyl thiol with 2-bromoethan-1-amine in anhydrous dimethylformamide (DMF) under nitrogen.
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Purity optimization : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) with UV detection.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the naphthalene ring (δ 7.2–8.5 ppm for aromatic protons) and the sulfanyl-ethylamine backbone (δ 2.8–3.5 ppm for SCH2_2 and NH2_2 groups).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) to verify molecular ion peaks (expected m/z for C13_{13}H15_{15}NS: 217.09).
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for crystal structure refinement if single crystals are obtained. This resolves bond lengths and angles, particularly the C–S–C linkage .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve ambiguities in the compound’s electronic structure?

  • Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity, particularly the nucleophilic sulfanyl group.
  • Data contradictions : If experimental NMR shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., using the IEF-PCM model) or tautomeric equilibria .

Q. What strategies address discrepancies between spectroscopic data and crystallographic results?

  • Case example : If 1^1H NMR suggests free rotation of the naphthalenemethyl group but XRD shows a rigid conformation, consider dynamic effects in solution (e.g., variable-temperature NMR).
  • Validation : Cross-check with IR spectroscopy to identify hydrogen bonding or steric hindrance influencing crystallographic packing .

Q. How does the sulfanyl group influence the compound’s reactivity in biological systems?

  • Mechanistic insights : The sulfanyl group may act as a redox-active site , participating in disulfide bond formation or metal coordination.
  • Experimental design : Test interactions with thiol-reactive probes (e.g., Ellman’s reagent) or enzymes like glutathione reductase. Use fluorescence quenching assays to study binding to biomacromolecules .

Q. What advanced analytical techniques are needed to study its stability under varying pH and temperature?

  • High-Resolution Mass Spectrometry (HRMS) : Track degradation products (e.g., sulfoxide or sulfone derivatives).
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% relative humidity for 4 weeks, sampling weekly for HPLC-UV analysis.
  • pH-dependent studies : Use potentiometric titration to determine pKa values of the amine group .

Q. How can structural derivatives be designed to enhance binding affinity for specific molecular targets?

  • Rational design : Introduce electron-withdrawing groups (e.g., –NO2_2) on the naphthalene ring to modulate π-π stacking. Replace the ethylamine chain with bulkier amines to improve steric complementarity.
  • Validation : Perform molecular docking (AutoDock Vina) against target proteins and validate with surface plasmon resonance (SPR) assays .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry (DSC)112–114°C
LogP (Partition Coefficient)Reversed-phase HPLC3.2 ± 0.1
C–S Bond LengthXRD1.81 Å

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